2,5-Dimethyl-3-hexyne-2,5-diol

Catalog No.
S793418
CAS No.
142-30-3
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethyl-3-hexyne-2,5-diol

CAS Number

142-30-3

Product Name

2,5-Dimethyl-3-hexyne-2,5-diol

IUPAC Name

2,5-dimethylhex-3-yne-2,5-diol

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-7(2,9)5-6-8(3,4)10/h9-10H,1-4H3

InChI Key

IHJUECRFYCQBMW-UHFFFAOYSA-N

SMILES

CC(C)(C#CC(C)(C)O)O

solubility

SOL IN WATER; VERY SOL IN ALCOHOL, ETHER, ACETONE; VERY SOL IN BENZENE; SOL IN CHLOROFORM
SLIGHTLY SOL IN CARBON TETRACHLORIDE, NAPHTHA; VERY SOL IN ETHYL ACETATE

Canonical SMILES

CC(C)(C#CC(C)(C)O)O

The exact mass of the compound 2,5-Dimethyl-3-hexyne-2,5-diol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in water; very sol in alcohol, ether, acetone; very sol in benzene; sol in chloroformslightly sol in carbon tetrachloride, naphtha; very sol in ethyl acetate. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117261. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Dimethyl-3-hexyne-2,5-diol (CAS 142-30-3) is a symmetrical, sterically hindered acetylenic diol that presents as a white crystalline solid at room temperature. Structurally characterized by a central alkyne bond flanked by two tertiary alcohol groups, it offers a highly specific reactivity profile and an exceptional aqueous solubility of 240 g/L at 20 °C . In industrial procurement, it is primarily sourced as a high-performance leveling agent for nickel electroplating, a reactive intermediate for the synthesis of high-temperature dialkyl peroxide crosslinkers, and a VOC-free wetting agent for waterborne formulations . Its combination of rigid alkyne geometry and tertiary hydroxyl steric bulk makes it a critical functional additive where simpler or larger alkynols fail to meet processability or performance thresholds.

Attempting to substitute 2,5-dimethyl-3-hexyne-2,5-diol with generic alkynediols or in-class surfactants frequently results in process failures or formulation incompatibilities. Substituting with the simpler, widely used 1,4-butynediol in high-current-density electroplating provides basic brightening but fails to deliver the advanced steric leveling required to prevent striations on thick commercial cathodes[1]. Conversely, substituting with larger acetylenic surfactants, such as 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD), drastically reduces water solubility, forcing formulators to introduce unwanted VOC-contributing co-solvents like ethylene glycol to maintain stability [2]. Furthermore, saturated analogs like 2,5-dimethyl-2,5-hexanediol lack the rigid alkyne core, altering the thermal vaporization profile and eliminating the triple-bond reactivity essential for synthesizing specialized peroxide crosslinkers.

Aqueous Solubility and VOC-Free Formulation Compatibility

In waterborne formulations, 2,5-dimethyl-3-hexyne-2,5-diol demonstrates a high aqueous solubility of approximately 240 g/L at 20 °C . In contrast, the widely used larger homologue 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) exhibits a water solubility of only ~0.1 g/L, typically requiring the addition of VOC-contributing co-solvents such as ethylene glycol or propylene glycol to achieve stable dispersions[1].

Evidence DimensionAqueous solubility at 20 °C
Target Compound Data240 g/L
Comparator Or Baseline2,4,7,9-Tetramethyl-5-decyne-4,7-diol (~0.1 g/L)
Quantified Difference>2000-fold higher aqueous solubility
ConditionsAqueous solution at 20 °C without co-solvents

Allows formulators to achieve high concentrations of acetylenic wetting and defoaming agents in waterborne systems without introducing VOC-contributing co-solvents.

Superior Anti-Striation Performance in High-Current-Density Nickel Electroplating

For the electrolytic deposition of thick nickel cathodes, the addition of 2,5-dimethyl-3-hexyne-2,5-diol at concentrations of 5 to 300 ppm effectively eliminates surface striations and defects [1]. While 1,4-butynediol is a standard primary brightener, it fails to provide the necessary leveling effect for thick, high-current-density deposits, whereas the sterically hindered tertiary alcohol groups of 2,5-dimethyl-3-hexyne-2,5-diol specifically suppress dendritic growth and striation[2].

Evidence DimensionDefect suppression in nickel electrowinning
Target Compound DataEffective anti-striation leveling at 5–300 ppm
Comparator Or Baseline1,4-Butynediol (acts as brightener but insufficient for thick-deposit anti-striation)
Quantified DifferenceEnables thick, coherent cathode deposition without striation limits
ConditionsAcidic aqueous nickel electrolyte at high current density

Critical for electrorefining facilities aiming to produce thick, defect-free commercial nickel cathodes at maximum current densities.

Precursor Suitability for High-Temperature Peroxide Crosslinkers

2,5-Dimethyl-3-hexyne-2,5-diol serves as the exact structural precursor required for synthesizing 2,5-dimethyl-2,5-di(t-butylperoxy)hexyne-3, a specialized high-temperature crosslinking agent[1]. Compared to simpler alkynols like 3-methyl-1-butyn-3-ol, the symmetrical ditertiary structure of the target compound provides the precise steric bulk and thermal stability required to prevent premature crosslinking (scorch) during rubber and polyethylene compounding .

Evidence DimensionPrecursor suitability for scorch-resistant peroxides
Target Compound DataSymmetrical ditertiary alkyne structure yields high-temp stable peroxides
Comparator Or BaselineAsymmetrical or less hindered alkynols (yield lower-temperature, scorch-prone peroxides)
Quantified DifferenceProvides necessary thermal activation threshold for safe compounding
ConditionsSynthesis of dialkyl peroxide crosslinkers for silicone/polyethylene extrusion

Ensures that the resulting peroxide crosslinkers have the thermal stability necessary for safe, high-temperature polymer extrusion and molding without premature curing.

Vaporization Thermodynamics and Gas-Phase Stability

Thermochemical analysis of α,ω-alkanediols reveals that 2,5-dimethyl-3-hexyne-2,5-diol exhibits predictable vaporization enthalpies where intramolecular hydrogen bonding has a minimal effect in the gas phase[1]. Unlike unhindered saturated diols (e.g., 1,4-butanediol) which can exhibit complex hydrogen-bonded clustering, the rigid alkyne core and sterically hindered hydroxyls of 2,5-dimethyl-3-hexyne-2,5-diol ensure a clean transfer from solution to the gas phase, maintaining a stable vapor pressure of 0.025 hPa at 40.3 °C [2].

Evidence DimensionGas-phase hydrogen bonding influence on vaporization
Target Compound DataMinimal clustering effect due to rigid alkyne and steric hindrance
Comparator Or BaselineUnhindered saturated diols (e.g., 1,4-butanediol)
Quantified DifferenceCleaner gas-phase transfer and predictable volatility
ConditionsCorrelation gas chromatography and thermochemical vaporization analysis

Provides reliable, non-clustering thermal behavior essential for precision gas-phase processes and high-temperature chemical vapor deposition applications.

High-Current-Density Nickel Electrowinning

Used as a critical leveling agent (5-300 ppm) in acidic nickel electrolyte baths to prevent striations and surface defects on thick commercial cathodes, outperforming standard brighteners like 1,4-butynediol [1].

VOC-Free Waterborne Coatings and Inks

Formulated directly into aqueous systems as a wetting agent and defoamer, leveraging its 240 g/L water solubility to avoid the need for added glycol co-solvents typically required by larger acetylenic surfactants[2].

Synthesis of High-Temperature Peroxide Crosslinkers

Utilized as the primary symmetrical building block for manufacturing specialized dialkyl peroxides (e.g., Luperox 130) used in the scorch-resistant vulcanization of silicone rubber and crosslinking of polyethylene [3].

Precursor for Symmetrical Heterocyclic Compounds

Employed in the synthesis of complex heterocycles (e.g., 3,6-dimethylthieno[3,2-b]thiophene) where its symmetrical ditertiary alkyne structure dictates the final rigid ring geometry .

Physical Description

Liquid

Color/Form

WHITE CRYSTALS

XLogP3

0.1

Boiling Point

205.0 °C
205 °C @ 759 MM HG

Density

0.949 @ 20 °C/20 °C

Melting Point

95.0 °C
95 °C

UNII

22RR53U71W

GHS Hazard Statements

Aggregated GHS information provided by 306 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (72.55%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (27.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (63.73%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

142-30-3

Wikipedia

2,5-dimethyl-3-hexyne-2,5-diol

Methods of Manufacturing

REACTION OF ACETONE WITH ACETYLENE IN THE PRESENCE OF POTASSIUM HYDROXIDE

General Manufacturing Information

3-Hexyne-2,5-diol, 2,5-dimethyl-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Dates

Last modified: 08-15-2023

Explore Compound Types